

Independent Verification of HMPL-453's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742

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This guide provides an objective comparison of the preclinical performance of HMPL-453, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with other notable FGFR inhibitors: Infigratinib (BGJ398), Pemigatinib (INCB054828), and Erdafitinib (JNJ-42756493). The information presented is collated from publicly available preclinical data to assist in the independent verification of HMPL-453's mechanism of action.

Executive Summary

HMPL-453 is a potent and selective small molecule inhibitor targeting FGFR1, 2, and 3.^{[1][2][3][4][5][6]} Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key therapeutic target.^[7] This guide summarizes the available quantitative data on the inhibitory activity and cellular effects of HMPL-453 in comparison to other selective FGFR inhibitors. Detailed experimental protocols for key assays are also provided to facilitate independent verification.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of HMPL-453 and its comparators against wild-type FGFR isoforms. Lower values indicate greater potency.

Inhibitor	FGFR1 (nM)	FGFR2 (nM)	FGFR3 (nM)	FGFR4 (nM)
HMPL-453	6[1]	4[1]	6[1]	425[1]
Infigratinib	0.9	1.4	1.0	60
Pemigatinib	0.4[8][9]	0.5[8][9]	1.2[8][9]	30[8][9]
Erdafitinib	1.2	2.5	3.0	5.7

Note: Data for Infigratinib and Erdafitinib are compiled from various publicly available sources and may have been generated under different experimental conditions.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 μ M)

This table provides a snapshot of the selectivity of the inhibitors against a panel of kinases. High inhibition of off-target kinases may contribute to adverse effects.

Inhibitor	VEGFR2	KIT	PDGFR β	Abl
HMPL-453	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Infigratinib	>40-fold selective for FGFR vs VEGFR2	Low activity	Low activity	Low activity
Pemigatinib	Low activity	Low activity	Data not publicly available	Data not publicly available
Erdafitinib	~20-fold selective for FGFR vs VEGFR	Binds to c-Kit	Binds to PDGFR α/β	Data not publicly available

Note: A comprehensive head-to-head kinase selectivity panel for all compounds under identical conditions is not publicly available. The data presented is based on available literature and may not be directly comparable.

Table 3: Cellular Activity - Growth Inhibition (GI50, nM) in FGFR-Altered Cancer Cell Lines

This table shows the concentration of each inhibitor required to inhibit the growth of various cancer cell lines with known FGFR alterations by 50%.

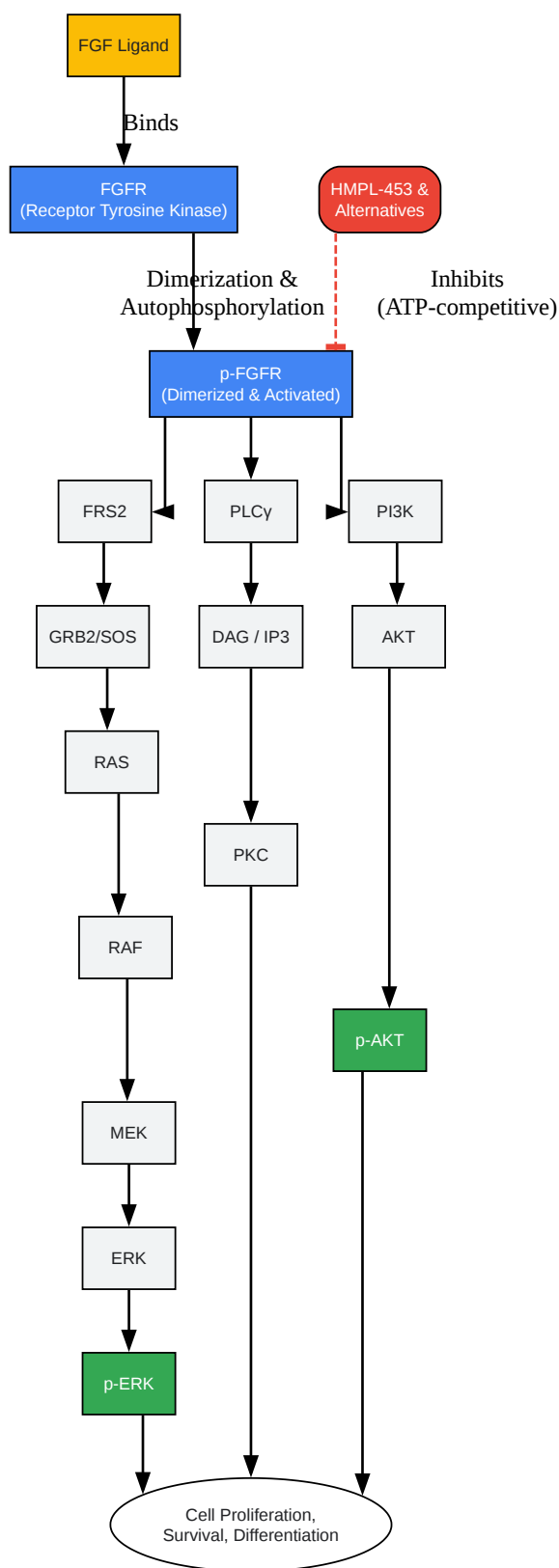
Cell Line	Cancer Type	FGFR Alteration	HMPL-453 (nM)	Infigratinib (nM)	Pemigatinib (nM)	Erdafitinib (nM)
RT-112	Bladder	FGFR3-TACC3 fusion	3-105 ^[1]	~30	Data not publicly available	Data not publicly available
KATO-III	Gastric	FGFR2 amplification	3-105 ^[1]	Data not publicly available	Data not publicly available	Data not publicly available
SNU-16	Gastric	FGFR2 amplification	3-105 ^[1]	Data not publicly available	Data not publicly available	Sensitive

Note: The range of GI50 values for HMPL-453 reflects its activity across multiple FGFR-dysregulated cell lines.^[1] Direct comparative data for all inhibitors on the same cell line panel is limited in the public domain.

Signaling Pathway and Experimental Workflows

FGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical FGFR signaling cascade and the mechanism of action of HMPL-453 and its alternatives as ATP-competitive inhibitors of the FGFR kinase domain.

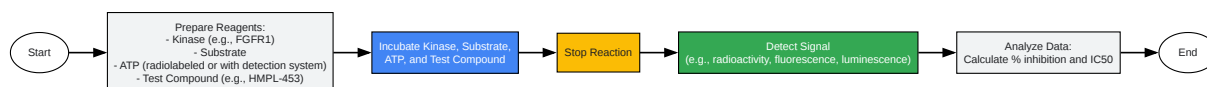


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FGFR Signaling Pathway and Inhibition by HMPL-453.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the general workflow for determining the in vitro kinase inhibitory activity of a compound.

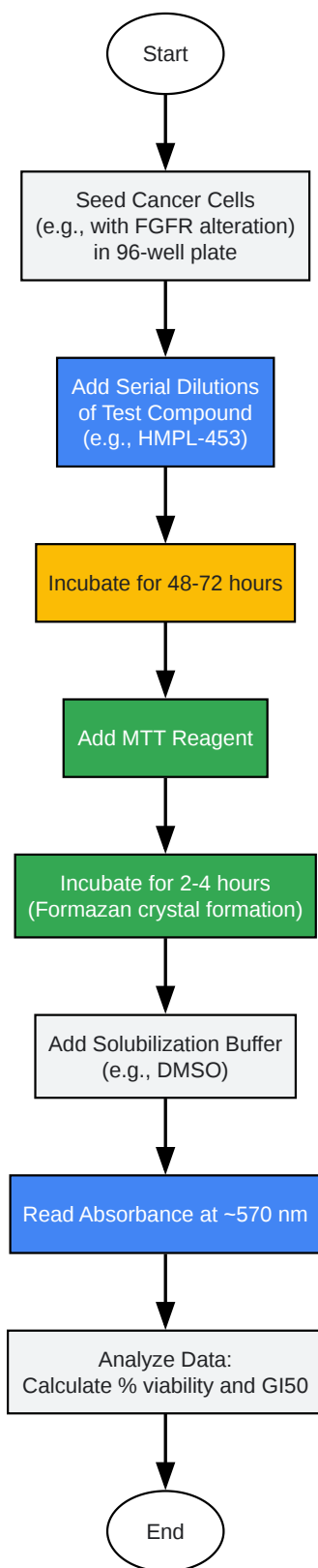


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Workflow for In Vitro Kinase Inhibition Assay.

Experimental Workflow: Cell Proliferation (MTT) Assay

This diagram illustrates the steps involved in assessing the effect of a compound on cancer cell proliferation.



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